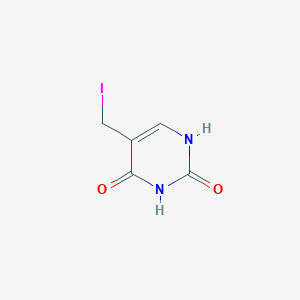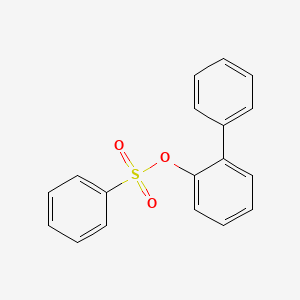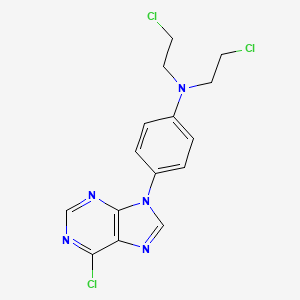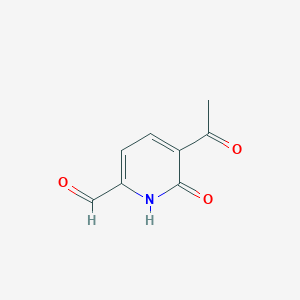
p-Toluidine, alpha-((p-bromophenyl)imino)-N-(2-chloroethyl)-N-(2-fluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- is a complex organic compound with significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with 2-chloroethylamine and 2-fluoroethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromophenyl group may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine,4-[[(4-chlorophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)
- Benzenamine,4-[[(4-fluorophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)
- Benzenamine,4-[[(4-iodophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)
Uniqueness
The uniqueness of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, differentiates it from its analogs and contributes to its unique properties .
Propiedades
Número CAS |
1233-90-5 |
|---|---|
Fórmula molecular |
C17H17BrClFN2 |
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
4-[(4-bromophenyl)iminomethyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)aniline |
InChI |
InChI=1S/C17H17BrClFN2/c18-15-3-5-16(6-4-15)21-13-14-1-7-17(8-2-14)22(11-9-19)12-10-20/h1-8,13H,9-12H2 |
Clave InChI |
IZTDVWPJTVBVGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)N(CCF)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)



![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)

